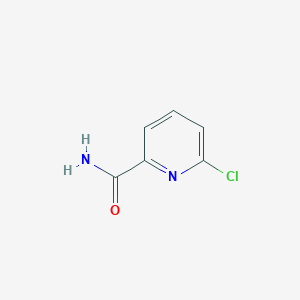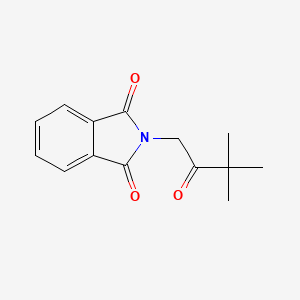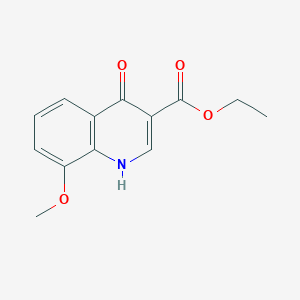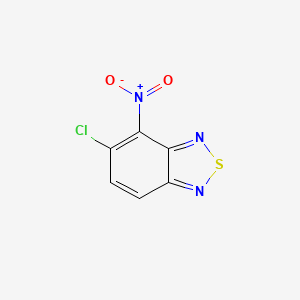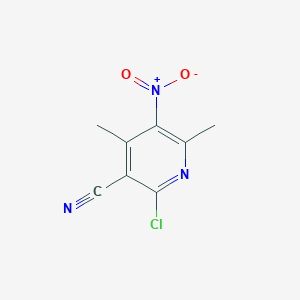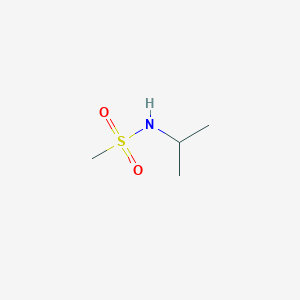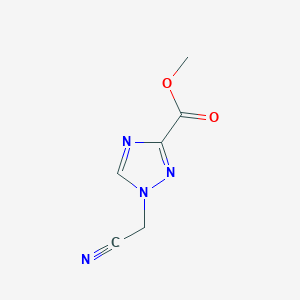
methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate” is an organic compound containing a triazole ring, a cyanomethyl group, and a methyl ester group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . The methyl ester group (-COOCH3) is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring, the introduction of the cyanomethyl group, and the formation of the methyl ester .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its polarity, solubility, reactivity, and stability .Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 1H-1,2,4-triazole-3-carboxylate, a compound closely related to the specified chemical, has been synthesized through a series of reactions starting from 1H-1,2,4-triazole. The process involved hydroxymethylation with formaldehyde, followed by oxidation and esterification, yielding a product with a purity of 98% (Xue Feng, 2005). This synthesis route underscores the compound's potential as a versatile building block in organic synthesis, providing a foundation for further chemical transformations and applications.
Catalysis and Chemical Transformations
The compound has shown potential as a ligand in catalysis, particularly in the synthesis of gold(I) complexes. These complexes have been applied in allene synthesis and alkyne hydration, demonstrating excellent catalytic efficiency with low catalyst loadings (Wenkang Hu et al., 2019). This application highlights the compound's role in facilitating efficient and selective chemical reactions, an essential aspect of synthetic chemistry and material science.
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, derivatives of the specified chemical have been studied for their crystal and molecular structures. The structures of these derivatives reveal significant insights into their supramolecular interactions, which could inform the design of new materials with specific properties (N. Boechat et al., 2010). Understanding these interactions is crucial for the development of advanced materials for various applications, including electronics, photonics, and drug delivery systems.
Biological Applications
The synthesis and biological evaluation of triazole derivatives, which are structurally related to the specified chemical, have been explored for their antimicrobial properties. New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown significant antimicrobial activity (Zafer Asim Kaplancikli et al., 2008). This research area is particularly relevant for discovering new antimicrobial agents that could contribute to addressing the global challenge of antibiotic resistance.
Propriétés
IUPAC Name |
methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAQCDVKAYYHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319379 |
Source


|
| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
CAS RN |
64074-25-5 |
Source


|
| Record name | NSC344520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

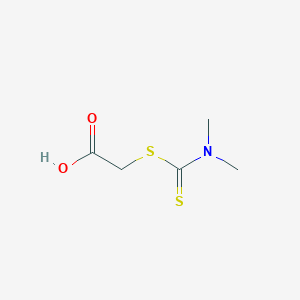
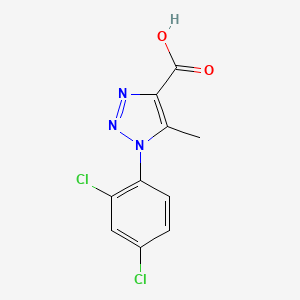
![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)
